(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid
CAS No.:
Cat. No.: VC13466928
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO2 |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-[2-(chloromethyl)pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C7H12ClNO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11) |
| Standard InChI Key | CHGBAUIYURMGRS-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC(=O)O)CCl |
| Canonical SMILES | C1CC(N(C1)CC(=O)O)CCl |
Introduction
Chemical and Physical Properties
Molecular and Thermodynamic Data
Note: Experimental data for this compound is limited; values for analogous pyrrolidine derivatives are provided where applicable .
Spectroscopic Characteristics
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).
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NMR:
Synthesis Methods
Reaction of Pyrrolidine with Chloroacetyl Chloride
Procedure:
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Step 1: Pyrrolidine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.
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Step 2: The intermediate is purified via recrystallization or column chromatography.
Reaction Equation:
Resolution Using Levotartaric Acid
Procedure:
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Step 1: Racemic N-methyl-2-chloroethyl-pyrrolidine is resolved with levotartaric acid in methanol at 0–10°C .
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Step 2: The resulting diastereomeric salt is alkalized and extracted with chloroform .
Yield: >75% with optical purity >99% .
Chemical Reactivity and Mechanisms
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alcohols):
Example: Reaction with ethanol forms ethyl ether derivatives, useful in prodrug design.
Carboxylic Acid Reactivity
The acetic acid moiety participates in:
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Esterification: With alcohols under acidic conditions.
Applications in Research and Industry
Medicinal Chemistry
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Kinase Inhibitor Synthesis: Serves as a precursor for pyrimidine derivatives targeting PfGSK3 and PfPK6 in antimalarial drug discovery .
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Prodrug Development: The chloromethyl group facilitates attachment of targeting moieties .
Organic Synthesis
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Heterocyclic Building Block: Used in synthesizing pyrrolidine-based ligands for asymmetric catalysis .
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings to introduce pyrrolidine motifs .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2A | Warning |
| Respiratory Irritation | 3 | Warning |
Environmental Impact and Disposal
Ecotoxicity
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Persistence: Limited data; predicted low bioaccumulation due to moderate LogP .
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Waste Management: Incinerate in approved facilities to prevent groundwater contamination .
Mitigation Strategies
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Green Synthesis: Optimize reaction conditions to reduce solvent waste (e.g., using flow reactors).
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Catalyst Recovery: Reuse transition metal catalysts to minimize environmental footprint .
Recent Advances and Patents
Industrial-Scale Synthesis (Patent WO2022003405A1)
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One-Pot Process: Combines chloroacetylation and amidation steps, reducing purification needs .
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Yield Improvement: Achieves >80% yield via telescopic synthesis .
Chiral Resolution (Patent CN102816101A)
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